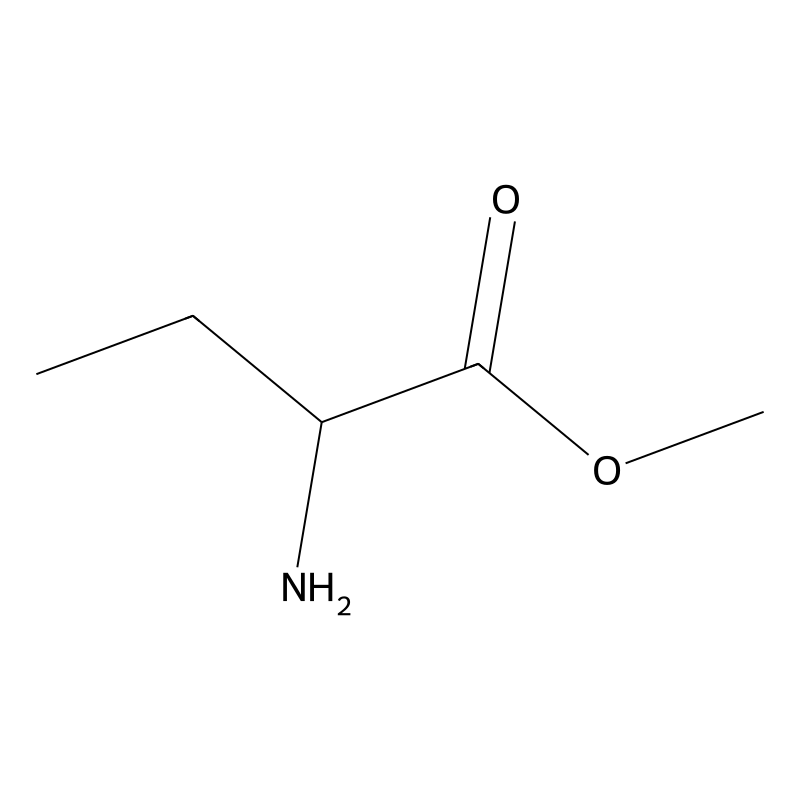Methyl 2-aminobutanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Roles in the Nervous System
Research suggests that Methyl 2-aminobutanoate may play a role in the function of the nervous system. Studies have investigated its potential interaction with various neurotransmitters, including:
- GABA (gamma-Aminobutyric acid): GABA is the major inhibitory neurotransmitter in the central nervous system. Some research suggests that Methyl 2-aminobutanoate may act as a weak GABA reuptake inhibitor, potentially increasing GABA levels in the brain PubChem, Methyl (2S)-2-Aminobutanoate: . However, further investigation is needed to confirm this effect.
- Glutamate: Glutamate is the major excitatory neurotransmitter in the brain. Some studies have explored the potential interaction between Methyl 2-aminobutanoate and glutamate receptors, but the findings are inconclusive and require further research.
Overall, the research on the role of Methyl 2-aminobutanoate in the nervous system is ongoing and not yet fully understood.
Other Potential Applications
Methyl 2-aminobutanoate may have applications beyond the nervous system. Some studies have investigated its potential use in:
- Antibacterial agents: A few studies have explored the potential antibacterial properties of Methyl 2-aminobutanoate, but more research is needed to determine its efficacy and mechanism of action.
- Organic synthesis: Due to its functional groups, Methyl 2-aminobutanoate may be a useful building block for the synthesis of other organic compounds.
Methyl 2-aminobutanoate, specifically the (S)-enantiomer, is an amino acid derivative with the molecular formula CHNO. This compound features a chiral center at the second carbon atom, which imparts unique biological properties. It is commonly encountered as a hydrochloride salt, making it soluble in water and other polar solvents. The compound is characterized by its white crystalline form and is recognized for its high bioavailability, indicating its potential for effective absorption in biological systems.
- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing it to react with alkyl halides or acyl chlorides under various conditions.
Major Products Formed- From Oxidation: Carboxylic acids.
- From Reduction: Primary amines.
- From Substitution: Various substituted amines or esters depending on the reagents used.
Methyl 2-aminobutanoate exhibits notable biological activities, particularly in metabolic pathways related to cysteine and methionine metabolism. It plays a role in cellular processes by influencing gene expression and cell signaling pathways. The compound is also studied for its potential neuroprotective effects, making it a subject of interest in neurological research.
Mechanism of Action
The mechanism of action involves interactions with specific enzymes and proteins, leading to the formation of biologically active metabolites. This includes acting as a substrate for various enzymatic reactions that modify its functional groups.
Several methods exist for synthesizing methyl 2-aminobutanoate:
- Esterification: A common method involves the esterification of (S)-2-aminobutyric acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion.
- Biotransformation: In industrial settings, biotransformation methods are employed where L-threonine is converted into L-2-aminobutyric acid through biocatalysis. This intermediate is then esterified to produce methyl 2-aminobutanoate, benefiting from mild reaction conditions and high optical purity .
- Continuous-flow synthesis: Recent advancements have introduced continuous-flow protocols that enhance yield and purity while minimizing reaction times .
Methyl 2-aminobutanoate has diverse applications across various fields:
- Chemistry: It serves as a reagent in synthesizing complex organic molecules, including pharmaceuticals and enzyme inhibitors.
- Biology: The compound is utilized in studying enzyme kinetics and mechanisms.
- Medicine: It acts as an intermediate in synthesizing drugs targeting neurological disorders.
- Industry: Methyl 2-aminobutanoate is used in producing fine chemicals and as a building block for more complex molecules .
Research on interaction studies involving methyl 2-aminobutanoate has revealed its potential to modulate enzyme activity and influence metabolic pathways. These studies help elucidate its role in various biochemical processes, including those related to amino acid metabolism and neurotransmitter synthesis.
Several compounds share structural similarities with methyl 2-aminobutanoate. Here’s a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| (R)-methyl 2-aminobutanoate | 85774-09-0 | Enantiomer of (S)-methyl 2-aminobutanoate | Opposite chirality affects biological activity |
| Methyl 2-aminobutanoate | 15399-22-1 | Non-chiral variant | Lacks stereochemistry |
| (R)-methyl 2,6-diaminohexanoate | 67396-08-1 | Longer carbon chain with additional amine groups | Different chain length alters properties |
| Methyl (2S)-2-aminohexanoate | 27025-25-8 | Similar chain length but different functional groups | Varies in functional group positioning |
Methyl 2-aminobutanoate is unique due to its specific chirality and resultant biological activities that differ significantly from its enantiomer and other similar compounds. Its role as a neuroprotective agent further distinguishes it from many other amino acid derivatives .








